molecular formula C12H9N3O B2498494 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL CAS No. 1318629-63-8

7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL

Cat. No. B2498494
CAS RN: 1318629-63-8
M. Wt: 211.224
InChI Key: FRBNBMUFXLIODE-UHFFFAOYSA-N
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Description

“7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” is a chemical compound with the IUPAC name 7-phenylpyrrolo[2,1-f][1,2,4]triazin-2(1H)-one . It has a molecular weight of 211.22 .


Synthesis Analysis

The synthesis of “7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” involves several steps. The synthetic methods towards the title compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The molecular structure of “7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” is represented by the linear formula C12H9N3O . The InChI code for this compound is 1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) .


Physical And Chemical Properties Analysis

“7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” is a pale-yellow to yellow-brown solid . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Safety and Hazards

The safety information for “7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” includes hazard statements H302 and H317 . Precautionary statements include P280, P305+P351+P338 .

Mechanism of Action

Target of Action

7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It has been found to be active against a wide range of biological targets, including Eg5 inhibitors , VEGFR-2 inhibitors , anticancer agents as dual inhibitors of c-Met/VEGFR-2 , EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line , anaplastic lymphoma kinase (ALK) inhibitor , IGF-1R and IR kinase inhibitor , pan-Aurora kinase inhibitor , EGFR and HER2 protein tyrosine dual inhibitor , and hedgehog (Hh) signaling pathway inhibitor .

Mode of Action

For example, as an EGFR inhibitor, it can slow cellular proliferation of the human colon tumor cell line .

Biochemical Pathways

The compound affects various biochemical pathways depending on the target it interacts with. For instance, as an inhibitor of the hedgehog (Hh) signaling pathway, it can potentially disrupt the pathway, leading to downstream effects .

Pharmacokinetics

It is known that c-nucleosides, which include this compound, have shown enhanced metabolism and pharmacokinetic properties compared to the n-nucleosides mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL’s action depend on the specific target and the biological context. For example, as an anticancer agent, it can inhibit the growth of cancer cells by interacting with specific targets .

properties

IUPAC Name

7-phenyl-1H-pyrrolo[2,1-f][1,2,4]triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBNBMUFXLIODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL

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